

Spectroscopic Profile of (R)-methyl 2,3epoxypropanoate: A Technical Guide

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Compound of Interest		
Compound Name:	(R)-methyl oxirane-2-carboxylate	
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This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule (R)-methyl 2,3-epoxypropanoate, also known as methyl (R)-glycidate. This compound is a valuable building block in the synthesis of various pharmaceutical agents and other fine chemicals, making a thorough understanding of its structural characteristics essential. The following sections detail its spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for data acquisition.

Physicochemical Properties

Basic physical and chemical properties of (R)-methyl 2,3-epoxypropanoate are summarized in the table below.



Property	Value
Molecular Formula	C4H6O3
Molecular Weight	102.09 g/mol [1][2][3][4][5]
CAS Number	111058-32-3[1][2][3][4][5][6]
Appearance	Colorless liquid/oil[7]
Density	1.166 g/mL at 25 °C[3][4][6]
Refractive Index (n20/D)	1.42[3][4][6]
Optical Activity [α]20/D	+32° (c = 1 in chloroform)[3][4][6]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of (R)-methyl 2,3-epoxypropanoate. Note that the spectroscopic data for enantiomers are identical, and the following data is representative of a glycidate structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Methyl 2,3-Epoxypropanoate

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
2.79	dd	2.6, 5.6	1	H-3a (epoxide CH ₂)
2.91	dd	4.2, 5.6	1	H-3b (epoxide CH ₂)
3.32	dd	2.6, 4.2	1	H-2 (epoxide CH)
3.78	S	-	3	-OCH₃



¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for Methyl 2,3-Epoxypropanoate

Chemical Shift (δ) ppm	Assignment
46.2	C-3 (epoxide CH ₂)
48.4	C-2 (epoxide CH)
52.6	-OCH₃
170.0	C-1 (C=O)

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Methyl 2,3-Epoxypropanoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-3050	Medium	C-H stretch (epoxide and methyl)
1740	Strong	C=O stretch (ester)
1250, 1180	Strong	C-O stretch (ester)
850	Strong	C-O-C stretch (epoxide ring)

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for Methyl 2,3-Epoxypropanoate (Electron Ionization)

Relative Intensity (%)	Possible Fragment
5	[M] ⁺ (Molecular Ion)
100	[M - OCH ₃]+
40	[COOCH₃] ⁺
80	[C ₂ H ₃ O] ⁺
	5 100 40



Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for (R)-methyl 2,3-epoxypropanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of (R)-methyl 2,3-epoxypropanoate is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A neat liquid sample of (R)-methyl 2,3-epoxypropanoate is placed as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a diamond attenuated total reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly onto the ATR crystal. The spectrum is recorded over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

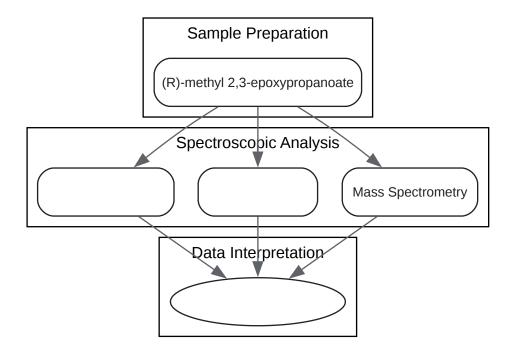
Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute solution of (R)-methyl 2,3-epoxypropanoate in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is then ionized in the mass spectrometer, typically using electron ionization (EI) at 70 eV. The resulting fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer.

Visualizations

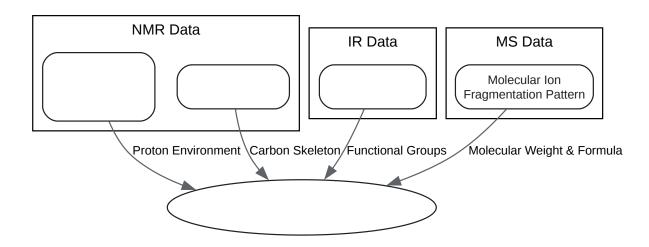
The following diagrams illustrate the logical workflow for the spectroscopic analysis of (R)-methyl 2,3-epoxypropanoate.





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Caption: Workflow for the spectroscopic analysis of (R)-methyl 2,3-epoxypropanoate.



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Caption: Logical relationship of spectroscopic data for structural elucidation.



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